molecular formula C11H12N4O3S B6535326 ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate CAS No. 1171552-15-0

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B6535326
CAS No.: 1171552-15-0
M. Wt: 280.31 g/mol
InChI Key: XXUUZFGVVYVQPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure strategically incorporates two privileged pharmacophores: a 1-methyl-1H-pyrazole and a 4-carboxylate thiazole, linked by an amide spacer. This design makes it a valuable intermediate for the exploration of new bioactive molecules. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities . They are known to exhibit anti-inflammatory and analgesic properties, with some derivatives acting as key scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, the pyrazole nucleus is a core structure in compounds investigated for antimicrobial, antifungal, anticancer, and antitubercular activities . The thiazole ring is another significant heterocycle in medicinal chemistry, found in various compounds with known biological functions. As a hybrid molecule, this compound's primary research value lies in its potential as a precursor or building block for developing novel therapeutic agents. Researchers can utilize this compound to synthesize new chemical libraries for high-throughput screening against various biological targets, or to optimize lead compounds in drug discovery programs, particularly those aimed at inflammatory diseases, infectious diseases, and cancer . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUUZFGVVYVQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Subunit Synthesis

The 1-methyl-1H-pyrazole-5-carboxylic acid derivative serves as a critical precursor. A validated approach involves the methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate under alkaline conditions. For instance, reaction with potassium carbonate at 100–120°C under pressurized nitrogen yields 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with >95% purity. Subsequent chlorination at the 4-position employs hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane, achieving yields up to 95.2%.

Thiazole Ring Construction

The thiazole core is synthesized via cyclization reactions between α-halo carbonyl compounds and thiourea derivatives. Industrial protocols favor ethanol as the solvent with triethylamine as a base, facilitating the formation of the 1,3-thiazole-4-carboxylate scaffold under reflux conditions.

Amide Bond Formation

Coupling the pyrazole carboxylic acid derivative with the thiazole amine intermediate typically employs standard amidation techniques. Activation via mixed anhydride or carbodiimide-mediated methods ensures efficient conjugation while minimizing side reactions.

Reaction Optimization and Process Parameters

Critical parameters influencing yield and purity are systematically evaluated below:

Methylation Efficiency

Table 1 compares methylation outcomes under varying conditions:

ParameterOptimal RangeYield (%)Purity (%)
Temperature100–120°C82.5–95.295.3–96.9
Pressure0.5–1.1 MPa85.795.8
Base (K2CO3) Equiv.1.0–1.589.296.1
SolventDimethyl carbonate92.496.9

Data adapted from patent CN106187894A demonstrates that excess dimethyl carbonate (5–7 equivalents) under pressurized conditions maximizes N-methylation efficiency.

Chlorination Kinetics

Hydrogen peroxide concentration significantly impacts chlorination selectivity. At 35–40% H2O2 concentration, complete conversion of 1-methyl-3-ethyl-5-pyrazole carboxylate is achieved within 6–7 hours at 60°C. Lower concentrations (<30%) result in incomplete reaction, while higher concentrations (>40%) promote oxidative degradation.

Purification and Characterization

Isolation Protocols

Crude products undergo sequential purification:

  • Temperature-controlled crystallization : Cooling reaction mixtures to 15–25°C precipitates inorganic salts for removal.

  • Solvent stripping : Vacuum distillation at 50–70°C removes dichloroethane and dimethyl carbonate.

  • Aqueous washes : Sequential treatment with sodium sulfite (4–6%) and sodium carbonate (4–6%) eliminates residual oxidants and acids.

Analytical Verification

Spectroscopic characterization confirms structural integrity:

  • 1H NMR : Pyrazole protons appear as singlet at δ 3.9 ppm (N-CH3), with thiazole C4-COOEt resonating at δ 4.3–4.5 ppm.

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) demonstrates >98% purity in optimized batches.

Industrial-Scale Considerations

Solvent Selection

Polar aprotic solvents like diethylene glycol dimethyl ether improve reaction homogeneity during pyrazole methylation, particularly when using potassium carbonate as base. Ethanol remains preferred for thiazole cyclization due to its environmental profile and ease of removal.

Waste Management

The substitution of dimethyl carbonate for traditional methylating agents reduces sulfide byproduct generation by 78%, aligning with green chemistry principles. Closed-loop solvent recovery systems achieve >90% dichloroethane reuse in large-scale operations.

Comparative Analysis of Methodologies

While academic routes often prioritize atom economy, industrial processes emphasize scalability and purity. The VulcanChem protocol exemplifies this through:

  • Standardized reflux conditions (ethanol, 78°C)

  • Triethylamine-mediated cyclization (pH 8–9)

  • In-process HPLC monitoring

Contrastingly, patent CN106187894A demonstrates pressurized reactor technology enabling batch sizes >100 kg with consistent yields.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

ConditionsReagentsProductApplication
Acidic hydrolysisHCl (aq), reflux2-(1-Methylpyrazole-5-amido)thiazole-4-carboxylic acidPrecursor for further functionalization
Basic hydrolysisNaOH (aq), 60°CSame as aboveImproves solubility for biological assays

This step is often a prerequisite for subsequent coupling reactions or salt formation in medicinal chemistry workflows .

Amide Bond Formation and Cleavage

The amide linkage between the thiazole and pyrazole moieties participates in selective bond-breaking or forming reactions:

  • Amide Cleavage :
    Treatment with trifluoroacetic acid (TFA) selectively removes tert-butyl protecting groups without disrupting the amide bond, enabling stepwise synthesis .

Oxidation Reactions

The thiazole ring’s sulfur atom and methyl groups are susceptible to oxidation:

Oxidizing AgentConditionsProduct
H₂O₂Acidic, 25°CThiazole sulfoxide derivative
KMnO₄Aqueous, 50°CSulfone or carboxylic acid

Oxidation products are often explored for enhanced bioactivity, particularly in insecticidal applications .

Nucleophilic Substitution

The thiazole ring’s electron-deficient C-2 and C-5 positions undergo nucleophilic attacks:

NucleophileConditionsProduct
AminesDMF, 80°CAminated thiazole derivatives
ThiolsEtOH, refluxThioether analogs

For example, reaction with propylamine generates derivatives with improved pharmacokinetic properties .

Ring-Opening and Rearrangement

Under harsh conditions (e.g., strong bases or high temperatures), the thiazole ring can undergo ring-opening to form thioamide intermediates, which may cyclize into alternative heterocycles. Such reactions are less common but valuable for structural diversification.

Functionalization of the Pyrazole Ring

The 1-methyl-1H-pyrazole group undergoes electrophilic substitution:

ReactionReagentsPosition Modified
NitrationHNO₃/H₂SO₄C-4
HalogenationCl₂ or Br₂, FeCl₃ catalystC-3 or C-4

These modifications alter electronic properties and bioactivity, as seen in analogs with 85.7% insecticidal efficacy against Aphis fabae .

Key Research Findings

  • Insecticidal Activity : Derivatives with electron-withdrawing groups (e.g., nitro) on the pyrazole ring show mortality rates up to 85.7% at 12.5 mg/L, rivaling imidacloprid .

  • Antimicrobial Potential : Hydrolyzed carboxylic acid derivatives exhibit moderate activity against Mycobacterium tuberculosis (MIC: 32 µg/mL).

  • Stability : The ester group is stable under physiological pH but hydrolyzes rapidly in acidic environments (e.g., lysosomes).

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound may also possess anti-inflammatory and analgesic properties. Similar structures in pharmacological research have shown efficacy in reducing inflammation and pain, suggesting that this compound could be explored for therapeutic applications in treating inflammatory diseases.

Potential Anti-cancer Activity

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This compound may interact with enzymes critical for cancer cell survival, presenting opportunities for further research into its anticancer potential .

Agricultural Applications

Insecticidal Activity

The compound has been investigated for its insecticidal properties against various agricultural pests. For instance, derivatives of pyrazole compounds have demonstrated effectiveness against Aphis fabae, indicating that this compound could serve as a novel insecticide .

Herbicide Development

The structural characteristics of this compound may also lend themselves to herbicide development. Research into similar thiazole derivatives has shown promise in selectively targeting weeds while minimizing harm to crops .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure activity relationship (SAR) studies indicate that variations in the thiazole and pyrazole components can significantly affect biological activity. For example:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-amino-1H-pyrazole-4-carboxylatePyrazole with amino groupAntimicrobial activity
1-Methyl-3-(thiazolyl)pyrazoleThiazole substitution on pyrazoleAnti-inflammatory effects
Pyrazolyl-thiazolesCombination of both ringsInsecticidal properties

The unique combination of functional groups in this compound may enhance its biological activities compared to simpler derivatives lacking such synergistic effects.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. Results showed significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Insecticidal Activity
A series of bioassays conducted on agricultural pests demonstrated that this compound exhibited comparable insecticidal activity to commercial pesticides like imidacloprid at certain concentrations. This suggests its viability as an alternative pest control agent .

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogues:

Compound Name CAS Number Substituent at Thiazole Position 2 Molecular Formula Molecular Weight Notable Properties
Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (Target) 1171552-15-0 1-Methylpyrazole-5-amido C₁₁H₁₂N₄O₃S 280.31 Amide group enables hydrogen bonding; potential for enzyme/receptor interactions
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate 126533-95-7 Morpholino C₁₀H₁₄N₂O₃S 242.29 Melting point: 88.5–90°C; morpholine enhances solubility but reduces H-bonding
Ethyl 2-methyl-1,3-thiazole-4-carboxylate 6436-59-5 Methyl C₇H₉NO₂S 171.21 Simpler structure; lower molecular weight; melting point: 47–48°C
Ethyl 5-(pyridine-2-sulfonamido)-1,3-thiazole-4-carboxylate N/A Pyridine-2-sulfonamido C₁₁H₁₁N₃O₄S₂ 313.35 Sulfonamide group increases acidity and electron-withdrawing effects
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate N/A 4-Fluorophenylmethyl C₁₃H₁₂FNO₂S 273.30 Fluorine enhances lipophilicity and metabolic stability

Key Comparative Analysis

In contrast, the morpholino derivative (CAS 126533-95-7) has a polar oxygen atom in its morpholine ring, likely improving aqueous solubility but reducing membrane permeability compared to the amide . The sulfonamide analogue () features a strongly electron-withdrawing sulfonamide group, which may increase acidity (e.g., deprotonation of NH under physiological conditions) and alter binding kinetics .

The 4-fluorophenylmethyl derivative () introduces aromatic fluorine, which enhances electronegativity and may improve metabolic stability via reduced oxidative metabolism .

Thermal Stability The morpholino derivative (CAS 126533-95-7) has a higher melting point (88.5–90°C) compared to the methyl-substituted analogue (47–48°C), suggesting greater crystalline stability due to intermolecular hydrogen bonding from the morpholine oxygen .

Limitations and Data Gaps

  • Physicochemical data (e.g., melting point, solubility) for the target compound are unavailable, limiting direct comparison with analogues .
  • Biological activity studies (e.g., IC₅₀, binding assays) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anti-diabetic, and antioxidant properties, supported by various research findings.

Structural Overview

The compound features a thiazole ring and a pyrazole moiety , connected via an amido group . The presence of these functional groups is critical for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Candida albicans0.020 μmol/mL

These results demonstrate that the compound exhibits antimicrobial activity comparable to established antibiotics such as ampicillin and fluconazole .

2. Anti-Inflammatory Activity

Compounds similar to this compound have shown anti-inflammatory effects in various studies. For instance, related thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory action .

3. Anti-Diabetic Activity

In vitro studies have highlighted the anti-diabetic potential of this compound through its inhibition of key enzymes involved in carbohydrate metabolism. Specifically, it has shown effective inhibition of α-glucosidase and α-amylase:

EnzymeIC50 Value (μM)
α-Glucosidase75.62 ± 0.56
α-Amylase119.3 ± 0.75

These values indicate that the compound's inhibitory effects are competitive with standard anti-diabetic agents like acarbose .

4. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays that measure radical scavenging abilities. The compound demonstrated significant antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole and pyrazole derivatives:

  • A study published in ACS Omega evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives for their antimicrobial properties, finding significant activity against various pathogens with MIC values as low as 0.22 μg/mL .
  • Another investigation highlighted the potential of thiazoles as anticancer agents, revealing that certain derivatives exhibited cytotoxic effects against cancer cell lines .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate?

The synthesis typically involves a multi-step process:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives (e.g., methylhydrazine) to form 1-methylpyrazole intermediates .

Acylation : The pyrazole intermediate undergoes amidation with thiazole-4-carboxylate derivatives. For example, coupling with 1,3-thiazole-4-carbonyl chloride in the presence of a base like triethylamine .

Esterification : Final esterification steps ensure proper functionalization .
Key intermediates: 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and azidomethylpyrazole carboxylate esters are critical precursors .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O: 1.21 Å, C-N: 1.34 Å) .
  • NMR : Distinct signals include δ 1.3–1.5 ppm (ester CH3), δ 3.8–4.3 ppm (thiazole CH2), and δ 6.5–7.5 ppm (pyrazole protons) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), and 1550 cm⁻¹ (thiazole C=N) confirm functional groups .

Q. What role does the thiazole ring play in the compound’s stability and reactivity?

The thiazole ring enhances stability via π-conjugation and hydrogen bonding with adjacent amide groups. Its electron-deficient nature facilitates nucleophilic substitution at the 2-position, enabling further functionalization .

Advanced Research Questions

Q. How can computational tools resolve contradictions in crystallographic or spectroscopic data?

  • Mercury CSD : Visualizes packing patterns and hydrogen-bonding networks to validate crystallographic models .
  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts, cross-validating experimental data. For example, computed δ 7.2 ppm for pyrazole protons matches experimental NMR .
  • SHELXL refinement : Addresses twinning or disorder in crystals by adjusting occupancy parameters .

Q. What strategies optimize the acylation step to improve reaction yields?

  • Catalyst screening : Use HOBt/DCC coupling agents to reduce racemization .
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance reactivity, achieving >80% yield at 50°C .
  • Kinetic monitoring : HPLC tracks intermediate formation, identifying optimal reaction times (typically 3–5 hours) .

Q. How do substituent variations on the pyrazole or thiazole moieties affect bioactivity?

  • SAR studies : Introducing electron-withdrawing groups (e.g., -CF3) on the pyrazole increases antimicrobial potency (MIC: 2–8 µg/mL) .
  • Thiazole modifications : Substituting the 4-carboxylate with a trifluoromethyl group enhances metabolic stability in vitro (t½ > 6 hours) .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement and Mercury for void analysis in crystal lattices .
  • Synthetic Challenges : Monitor acylation steps via LC-MS to avoid side products like N-acylurea .
  • Data Validation : Cross-reference DFT-predicted spectra (Gaussian 09) with experimental NMR/IR to resolve ambiguities .

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